molecular formula C18H16N4O4 B2610733 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034426-00-9

3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2610733
CAS No.: 2034426-00-9
M. Wt: 352.35
InChI Key: IMJLHHFOUJJMCD-UHFFFAOYSA-N
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Description

3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex synthetic organic compound designed for research applications, particularly in medicinal chemistry and antibacterial discovery. This molecule is a hybrid structure featuring an imidazolidine-2,4-dione core, a central azetidine ring, and a benzoyl moiety linked to a pyridinyloxy group. The strategic incorporation of a pyridine ring, a known bioisostere of benzene, is a common tactic in drug design to improve pharmacokinetic properties and facilitate hydrogen bonding with biological targets . The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Compounds featuring this core can be investigated for antibacterial properties, potentially acting through mechanisms such as the inhibition of bacterial peptidoglycan biosynthesis by targeting cytoplasmic enzymes like Mur ligases . Furthermore, the structural analogy to oxazolidinone antibiotics, such as linezolid, suggests potential for exploring its activity against Gram-positive bacteria, including drug-resistant strains . Linezolid and its novel derivatives, which often include pyridine substitutions, function by inhibiting the initiation of bacterial protein synthesis, specifically by blocking the formation of the first peptide bond in the ribosomal peptidyltransferase center . This compound is intended for non-human research applications only. It is a valuable tool for scientists conducting in vitro antibacterial assays, structure-activity relationship (SAR) studies, and investigating novel mechanisms of action to combat the growing threat of antibiotic resistance. Researchers can utilize this chemical in morphological and kinetic studies of bacterial growth, antibiofilm formation assays, and molecular docking simulations to elucidate its binding interactions with potential biological targets .

Properties

IUPAC Name

3-[1-(3-pyridin-2-yloxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c23-16-9-20-18(25)22(16)13-10-21(11-13)17(24)12-4-3-5-14(8-12)26-15-6-1-2-7-19-15/h1-8,13H,9-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJLHHFOUJJMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:

  • Formation of the Pyridin-2-yloxybenzoyl Intermediate

      Starting Materials: Pyridine-2-ol and 3-bromobenzoyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane at room temperature.

      Product: 3-(Pyridin-2-yloxy)benzoyl chloride.

  • Azetidine Ring Formation

      Starting Materials: 3-(Pyridin-2-yloxy)benzoyl chloride and azetidine.

      Reaction Conditions: The reaction is typically conducted in an inert atmosphere using a solvent like tetrahydrofuran (THF) and a base such as sodium hydride.

      Product: 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl) intermediate.

  • Formation of Imidazolidine-2,4-dione

      Starting Materials: The azetidine intermediate and imidazolidine-2,4-dione.

      Reaction Conditions: This step often requires heating in a polar solvent like dimethylformamide (DMF) with a catalyst such as potassium carbonate.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce solvent use and waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidized derivatives of the pyridine and benzoyl groups.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduced forms of the azetidine and imidazolidine rings.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Often performed in polar aprotic solvents with a base.

      Products: Substituted derivatives at the pyridine or benzoyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Dichloromethane, tetrahydrofuran, dimethylformamide.

    Catalysts: Potassium carbonate, sodium hydride.

Scientific Research Applications

Chemistry

    Building Block: Used in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

    Therapeutic Potential:

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, inhibiting their activity. It can also bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Thiazolidine-2,4-dione Derivatives ()

describes a series of (Z)-5-aryliden-3-coumarinyl-thiazolidine-2,4-diones, which share a dione core but differ in substituents and heterocyclic systems. Key comparisons include:

Feature Target Compound Thiazolidine-2,4-dione Derivatives (e.g., 5g, 5k, 5h)
Core Structure Imidazolidine-2,4-dione Thiazolidine-2,4-dione (sulfur atom in the ring)
Substituents Azetidine-3-(pyridin-2-yloxy)benzoyl Coumarin-methyl group + arylidene (e.g., 4-methoxy, 4-bromo)
Characterization Not reported FT-IR, ¹H NMR, MS, melting points, Rf values
Potential Bioactivity Hypothesized (rigid structure, H-bonding motifs) Unreported in , but thiazolidinediones are known for antidiabetic activity
  • Key Differences: The sulfur atom in thiazolidine-2,4-dione derivatives may enhance metabolic stability compared to the nitrogen-rich imidazolidine core . the flexible arylidene substituents in compounds.

Imidazo[4,5-b]pyridine Derivatives ()

discusses 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-imidazo[4,5-b]pyridine, a fused heterocycle with an alkyne side chain. Comparisons include:

Feature Target Compound Imidazo[4,5-b]pyridine (Compound 1, )
Core Structure Imidazolidine-2,4-dione (non-aromatic) Imidazo[4,5-b]pyridine (aromatic, fused system)
Functional Groups Pyridin-2-yloxybenzoyl, azetidine Bromo, furan, propargyl
Synthetic Flexibility Limited data; benzoyl group allows modifications Alkyne group enables click chemistry derivatization
Biological Relevance Unreported Imidazo[4,5-b]pyridines are explored as kinase inhibitors
  • Key Differences: The aromatic imidazo[4,5-b]pyridine core in may confer stronger π-stacking interactions vs. the non-aromatic imidazolidine-dione. The propargyl group in offers modularity for drug development, whereas the target’s pyridin-2-yloxy group may enhance solubility.

Natural Product Derivatives ()

While isolates Zygocaperoside and Isorhamnetin-3-O glycoside from Zygophyllum fabago, these compounds are structurally unrelated to the target. However, the use of NMR and UV spectroscopy for characterization aligns with methods applicable to the target compound .

Biological Activity

3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a complex structure that includes an imidazolidine core and a pyridin-2-yloxy moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The structural formula of the compound can be represented as follows:

C18H15N3O4\text{C}_{18}\text{H}_{15}\text{N}_{3}\text{O}_{4}

This compound contains several functional groups that are critical for its biological activity. The presence of the pyridin-2-yloxy group is particularly significant as it has been associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as diabetes and cancer.
  • Receptor Modulation : It may act as a modulator for various receptors, including those involved in inflammatory responses and cell signaling pathways.

Biological Activity and Therapeutic Applications

Research has shown that this compound exhibits a range of biological activities, which can be summarized as follows:

Activity Description
Antimicrobial Demonstrates activity against various bacterial strains, suggesting potential as an antibiotic.
Antidiabetic Shows promise in lowering blood glucose levels through enzyme inhibition related to glucose metabolism.
Anti-inflammatory May reduce inflammation markers, indicating potential use in treating inflammatory diseases.
Anticancer Exhibits cytotoxic effects on cancer cell lines, suggesting possible applications in oncology.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new antimicrobial agent .
  • Antidiabetic Properties : In vitro studies have shown that the compound can significantly reduce glucose levels in cell cultures treated with high glucose concentrations. This effect was attributed to the inhibition of specific enzymes involved in gluconeogenesis .
  • Cytotoxicity Against Cancer Cells : Research conducted on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

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